tert-butylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate
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Overview
Description
tert-ButylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable trifluoromethylated alcohol under specific conditions. One common method includes the use of a base such as cesium carbonate in a solvent like 1,4-dioxane. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as crystallization and chromatography is essential to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the trifluoromethyl group can produce a difluoromethyl derivative .
Scientific Research Applications
Chemistry
In chemistry, tert-butylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the effects of trifluoromethylated carbamates on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with enzymes and other biomolecules .
Medicine
Its unique chemical properties make it a valuable starting material for the synthesis of drugs with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-ButylN-(2,3-dihydroxypropyl)carbamate
- tert-ButylN-hydroxycarbamate
- tert-Butyl(3-aminopropyl)carbamate
Uniqueness
tert-ButylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more versatile compared to similar compounds.
Properties
Molecular Formula |
C8H14F3NO3 |
---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate |
InChI |
InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-4-5(13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14)/t5-/m1/s1 |
InChI Key |
NCSJLZBMIHPPLI-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(F)(F)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(F)(F)F)O |
Origin of Product |
United States |
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